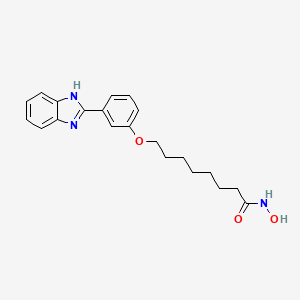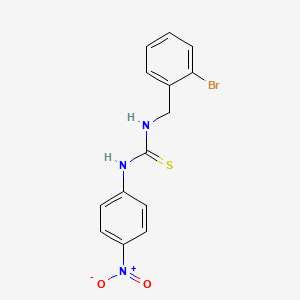
InhA-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
InhA-IN-4 is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound has shown potential anticancer and antiproliferative activities, making it a promising compound for the study of Mycobacterium tuberculosis infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a brominated aromatic compound, followed by nucleophilic substitution reactions to introduce the necessary functional groups. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
InhA-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
InhA-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase.
Biology: Investigated for its role in inhibiting the growth of Mycobacterium tuberculosis.
Medicine: Explored for its potential anticancer and antiproliferative activities.
Mechanism of Action
InhA-IN-4 exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA). This inhibition blocks the synthesis of mycolic acids, which are essential for the bacterial cell wall. The compound binds to the active site of InhA, preventing the enzyme from catalyzing its normal reactions. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
InhA-IN-4 is compared with other similar compounds such as isoniazid and triclosan. Unlike isoniazid, which requires activation by the enzyme KatG, this compound directly inhibits InhA without the need for activation. This makes it a more effective inhibitor, especially in strains of Mycobacterium tuberculosis that have developed resistance to isoniazid. Triclosan, another InhA inhibitor, has a different binding mechanism and is less potent compared to this compound .
List of Similar Compounds
- Isoniazid
- Triclosan
- GSK693
- GSK138
Properties
Molecular Formula |
C14H12BrN3O2S |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21) |
InChI Key |
XGAKNNRHRAVGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


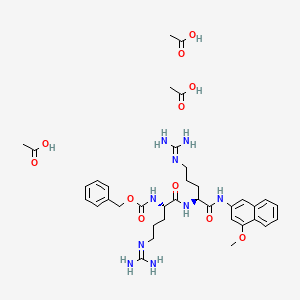
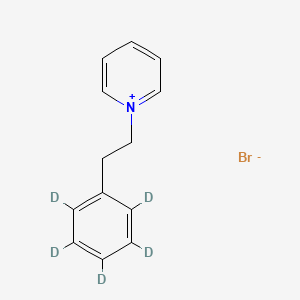
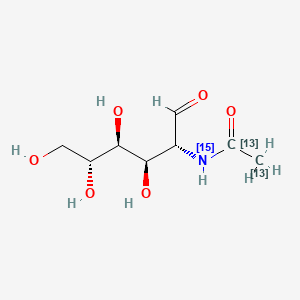
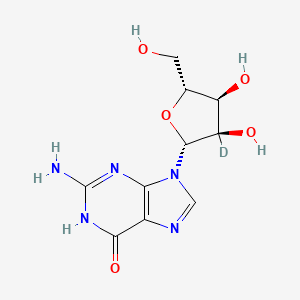

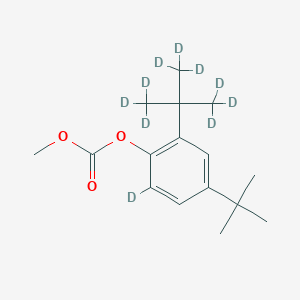
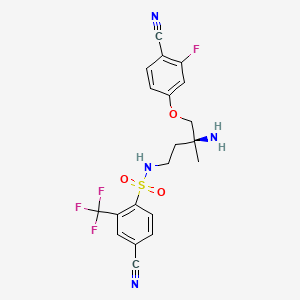
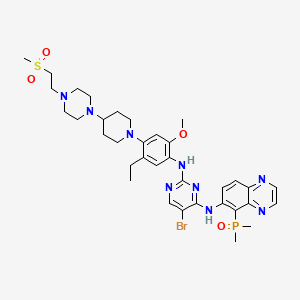

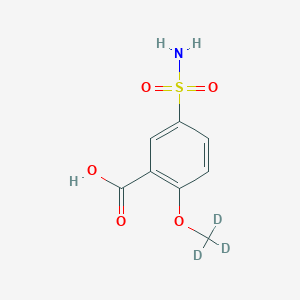
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

